molecular formula C7H14ClNO3 B6191630 rac-methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride, cis CAS No. 194297-99-9

rac-methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride, cis

Cat. No.: B6191630
CAS No.: 194297-99-9
M. Wt: 195.6
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Description

Rac-methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride, cis, is a chemical compound with the molecular formula C7H14ClNO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hydroxyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride, cis, typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

    Hydroxylation: The introduction of the hydroxyl group at the 3-position of the piperidine ring is achieved through selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as osmium tetroxide or potassium permanganate.

    Esterification: The carboxylate ester group is introduced through esterification reactions, typically using methanol and an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride, cis, undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Rac-methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride, cis, has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride, cis, involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Rac-methyl (2R,3S)-3-ethylpiperidine-2-carboxylate hydrochloride, cis: Similar structure but with an ethyl group instead of a hydroxyl group.

    Rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis: Contains an aminooxolane ring instead of a piperidine ring.

Uniqueness

Rac-methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride, cis, is unique due to the presence of both hydroxyl and carboxylate ester groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

CAS No.

194297-99-9

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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